molecular formula C10H9N3O5 B11477865 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylic acid

Cat. No.: B11477865
M. Wt: 251.20 g/mol
InChI Key: WGKLSOFTFJEFIU-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID is a complex organic compound belonging to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID typically involves the reaction of benzodiazole derivatives with appropriate reagents under controlled conditions. One common method involves the nitration of 1,3-dimethylbenzodiazole followed by oxidation and carboxylation reactions. The reaction conditions often include the use of strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and oxidation processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

1,3-DIMETHYL-6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    1,3-DIMETHYL-6-AMINO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID:

Uniqueness

The presence of the nitro group in 1,3-DIMETHYL-6-NITRO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID imparts unique redox properties and reactivity, making it distinct from other benzodiazole derivatives. This uniqueness can be leveraged in various applications, particularly in fields requiring specific redox behavior or interactions with biological targets.

Properties

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carboxylic acid

InChI

InChI=1S/C10H9N3O5/c1-11-7-3-5(9(14)15)6(13(17)18)4-8(7)12(2)10(11)16/h3-4H,1-2H3,(H,14,15)

InChI Key

WGKLSOFTFJEFIU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C(=C2)C(=O)O)[N+](=O)[O-])N(C1=O)C

Origin of Product

United States

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